Chitohexaose hexahydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

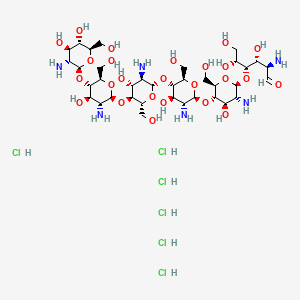

C36H74Cl6N6O25 |

|---|---|

Poids moléculaire |

1203.7 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hexahydrochloride |

InChI |

InChI=1S/C36H68N6O25.6ClH/c37-8(1-43)20(51)27(9(50)2-44)63-33-16(39)23(54)29(11(4-46)59-33)65-35-18(41)25(56)31(13(6-48)61-35)67-36-19(42)26(57)30(14(7-49)62-36)66-34-17(40)24(55)28(12(5-47)60-34)64-32-15(38)22(53)21(52)10(3-45)58-32;;;;;;/h1,8-36,44-57H,2-7,37-42H2;6*1H/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-;;;;;;/m0....../s1 |

Clé InChI |

YNVCXPBWPOREPI-ATZWJUBSSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of Chitohexaose (B1231835) Hexahydrochloride

Abstract: Chitohexaose, a chitosan-derived oligosaccharide, and its hexahydrochloride salt, have emerged as significant bioactive compounds with potent immunomodulatory and anti-inflammatory properties. This document provides a comprehensive overview of the core mechanism of action of chitohexaose hexahydrochloride, focusing on its interaction with key cellular receptors and its impact on inflammatory signaling cascades. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key pathways and workflows are visualized to offer a thorough technical resource for the scientific community.

Core Mechanism of Action: Modulation of Toll-like Receptor 4 (TLR4) Signaling

The primary mechanism of action for this compound's anti-inflammatory effects is its ability to modulate the Toll-like Receptor 4 (TLR4) signaling pathway.[1][2] Unlike bacterial lipopolysaccharide (LPS), which is a potent agonist of TLR4 leading to a strong pro-inflammatory response, chitohexaose acts as a modulator, delicately balancing the immune response.[2]

Key Actions:

-

Direct Binding: this compound binds to the active sites of the TLR4 receptor complex.[1][3] A novel analog, AVR-25, was found to selectively bind to the TLR4 protein with high affinity.[2]

-

Inhibition of Pro-Inflammatory Cascade: By binding to TLR4, chitohexaose inhibits the canonical LPS-induced inflammatory pathway. This leads to a significant reduction in the activation of the NF-κB signaling pathway and, consequently, a decrease in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4] Studies have shown that chitohexaose can reduce the mRNA and protein levels of these cytokines by over 50%.[4]

-

Activation of Anti-Inflammatory Pathway: Crucially, chitohexaose promotes a non-canonical TLR4 signaling pathway that leads to the production of the anti-inflammatory cytokine IL-10.[2] This alternative activation of macrophages shifts them towards a non-inflammatory phenotype, which is associated with increased phagocytic activity and tissue repair.[2]

This dual action—inhibiting hyperinflammation while promoting a resolving, anti-inflammatory state—makes chitohexaose a promising therapeutic candidate for conditions like sepsis, where an overwhelming cytokine response drives pathology.[2]

Other Potential Receptors: While TLR4 is the primary target, some studies suggest the involvement of other receptors in mediating the effects of chitooligosaccharides, including:

-

Toll-like Receptor 2 (TLR2): Chitooligosaccharides may inhibit NF-κB activation by down-regulating TLR2 levels.[4]

-

Mannose Receptor (MR): The mannose receptor is thought to mediate some of the immunostimulatory effects of chitooligosaccharides on macrophages.[5]

Caption: TLR4 signaling modulation by this compound.

Quantitative Data Summary

The biological activity of chitohexaose and related oligosaccharides has been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.

Table 1: Summary of In Vitro Efficacy Data

| Compound Studied | System / Cell Line | Key Finding | Reference |

|---|---|---|---|

| Chitohexaose Analog (AVR-25) | Human Peripheral Blood Monocytes | Selectively binds to TLR4 protein with an IC₅₀ = 0.15 µM. | [2][6] |

| Chitohexaose (COS6) | LPS-stimulated Macrophages | Reduced mRNA levels of iNOS, IL-6, IL-1β by >50%. | [4] |

| Chitohexaose (COS6) | LPS-stimulated Macrophages | Reduced production of IL-6 and TNF-α by >50%. | [4] |

| Chitooligosaccharides (COS) | LPS-stimulated BV2 Microglial Cells | Attenuated NO and PGE₂ production at 500 μg/mL. | [7] |

| Chito-oligosaccharides (CHOS) | LPS-stimulated THP-1 Monocytes | Dose-dependent reduction of IL-1β, IL-6, TNF-α. | [8] |

| Chito-oligosaccharides (CHOS) | LPS-stimulated THP-1 Monocytes | Activity observed at 5 μg/mL, max inhibition at 100 μg/mL. |[8] |

Table 2: Summary of In Vivo Efficacy and Dosing Data

| Compound Studied | Animal Model | Dose | Key Finding | Reference |

|---|---|---|---|---|

| Chitohexaose Analog (AVR-25) | Murine Sepsis (CLP model) | 10 mg/kg (IV) | Protected against polymicrobial infection and death. | [6] |

| Chitooligosaccharides (COSs) | Carrageenan-induced Paw Edema | 500 mg/kg | Exhibited a potential anti-inflammatory effect. | [9] |

| Chitooligosaccharides (COS) | LPS-induced Sepsis | Not specified | Attenuated organ dysfunction and improved survival rate. |[7] |

Key Experimental Protocols

The following are representative methodologies for assessing the bioactivity of this compound, synthesized from published studies.

Protocol 1: In Vitro Anti-inflammatory Activity in Human THP-1 Monocytes [8]

-

Cell Culture and Differentiation:

-

Culture human THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Differentiate cells to a mature monocyte phenotype by treating with Vitamin D3 for 24-48 hours.

-

-

Treatment:

-

Plate differentiated THP-1 cells at a density of 1x10⁶ cells/mL.

-

Pre-treat cells with varying concentrations of this compound (e.g., 5, 25, 50, 100 μg/mL) for 2 hours.

-

Induce inflammation by stimulating the cells with 1 μg/mL of lipopolysaccharide (LPS) from E. coli. Include a vehicle control (no chitohexaose) and an unstimulated control.

-

-

Endpoint Analysis (24 hours post-stimulation):

-

Cell Viability: Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

-

Cytokine Quantification: Collect the cell culture supernatant. Quantify the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression: Extract total RNA from the cells. Perform reverse transcription quantitative PCR (RT-qPCR) to analyze the mRNA expression levels of target genes (e.g., TNF, IL6, IL1B, NOS2), normalizing to a housekeeping gene like GAPDH.

-

Protocol 2: In Vivo Efficacy in a Murine Sepsis Model [2][6]

-

Animal Model:

-

Use young adult (10-12 week old) C57BL/6 mice.

-

Induce polymicrobial sepsis via the Cecal Ligation and Puncture (CLP) procedure. This involves anesthetizing the mouse, making a midline laparotomy incision, ligating the cecum, and puncturing it with a needle to induce a polymicrobial peritoneal infection.

-

-

Treatment Regimen:

-

Administer this compound (e.g., 10 mg/kg) intravenously at set time points post-CLP (e.g., 6 and 12 hours).

-

Include a control group receiving vehicle (e.g., saline) and potentially a group receiving a combination therapy with an antibiotic like imipenem.

-

-

Monitoring and Endpoint Analysis:

-

Survival: Monitor animal survival for a period of 7-10 days.

-

Systemic Inflammation: Collect blood samples at various time points (e.g., 24 hours post-CLP). Prepare serum and measure levels of pro- and anti-inflammatory cytokines (TNF-α, IL-6, IL-10) and markers like C-reactive protein (CRP) via ELISA.

-

Bacterial Clearance: Plate serial dilutions of blood or peritoneal lavage fluid on agar (B569324) plates to determine bacterial colony-forming units (CFU).

-

Organ Damage: At the study endpoint, harvest organs (liver, lungs, kidneys), fix in formalin, and perform histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.

-

Caption: General experimental workflow for evaluating Chitohexaose.

Other Reported Biological Activities

Beyond its anti-inflammatory effects in mammalian systems, related chito-oligosaccharides have demonstrated other significant biological activities:

-

Plant Defense Activation: In plants, hexaacetyl-chitohexaose, a chitin-derived oligosaccharide, acts as a PAMP/HAMP (Pathogen/Herbivore-Associated Molecular Pattern).[10] It upregulates defense-associated genes (e.g., WRKY22, PAL1), inducing a transient defense response similar to that triggered by bacterial flagellin.[10]

-

Antiviral Activity: Chitooligosaccharides have been investigated for their ability to interfere with viral infection. Studies show they can bind to the receptor-binding domain (RBD) of SARS-CoV-2, potentially blocking its entry into host cells.[12]

Conclusion

This compound is a multifaceted immunomodulatory agent whose primary mechanism of action involves the targeted modulation of the TLR4 signaling pathway. By inhibiting the pro-inflammatory cascade while simultaneously activating an anti-inflammatory, pro-resolving pathway, it offers a sophisticated approach to controlling excessive inflammation. The quantitative data supports its potency at pharmacologically relevant concentrations. The provided protocols offer a framework for further investigation and validation of its therapeutic potential across a range of inflammatory and infectious diseases. Further research into its interactions with other pattern recognition receptors and its long-term safety profile will be crucial for its clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Chitohexaose Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Toll-like Receptor (TLR) | MCE [medchemexpress.cn]

- 4. Biological activities, mechanisms and applications of chitooligosaccharides in the food industry [ouci.dntb.gov.ua]

- 5. Frontiers | Mannose Receptor Mediates the Activation of Chitooligosaccharides on Blunt Snout Bream (Megalobrama amblycephala) Macrophages [frontiersin.org]

- 6. Novel Chitohexaose Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of soluble chito-oligosaccharides (CHOS) on VitD3-induced human THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory effects of chitosan oligosaccharides produced by chitosanase from Bacillus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hexaacetyl-chitohexaose, a chitin-derived oligosaccharide, transiently activates citrus defenses and alters the feeding behavior of Asian citrus psyllid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chitosan Oligosaccharides Induce Apoptosis in Human Renal Carcinoma via Reactive-Oxygen-Species-Dependent Endoplasmic Reticulum Stress. | Semantic Scholar [semanticscholar.org]

- 12. Effect of chitooligosaccharide on the binding domain of the SARS-COV-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

What are the chemical properties of Chitohexaose hexahydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitohexaose (B1231835) hexahydrochloride is a well-defined chitosan (B1678972) oligosaccharide (COS) composed of six β-(1→4)-linked D-glucosamine units, complexed with six molecules of hydrogen chloride. As a low molecular weight derivative of chitosan, it exhibits enhanced solubility and distinct biological activities, making it a compound of significant interest in biomedical research and drug development. Notably, chitohexaose has demonstrated potent anti-inflammatory and immunomodulatory properties, primarily through its interaction with Toll-like Receptor 4 (TLR4). This technical guide provides a comprehensive overview of the known chemical properties of chitohexaose hexahydrochloride, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

This compound is typically supplied as an off-white to pale yellow powder or a flocculent lyophilisate.[1] It is characterized by a high degree of purity, often exceeding 96% as determined by High-Performance Liquid Chromatography (HPLC).[2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Synonyms | Chitohexaose 6HCl, Chitosan Hexamer | [2][3] |

| Molecular Formula | C36H68N6O25·6HCl | [2] |

| Molecular Weight | 1203.72 g/mol | [2] |

| CAS Number | 41708-95-6 | [2][3][4] |

| Appearance | Off-white to pale yellow powder or flocculent lyophilisate | [1] |

| Purity | ≥ 96% (by HPLC) | [2] |

| Storage Conditions | +2 to +8 °C or Room Temperature | [1][3][4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Water | Soluble | As a hydrochloride salt of a polyamine, it is expected to be freely soluble in aqueous solutions. |

| Ethanol | Sparingly Soluble / Insoluble | Generally, chitooligosaccharides have limited solubility in alcohols. |

| Methanol | Sparingly Soluble / Insoluble | Similar to ethanol, solubility is expected to be low. |

| DMSO | Potentially Soluble | Some polar aprotic solvents like DMSO may dissolve chitooligosaccharides, but specific data is lacking. |

Table 3: Stability Profile of this compound

Specific degradation kinetics for this compound are not well-documented. The stability of chitooligosaccharides is generally influenced by pH and temperature. The information below is based on general knowledge of chitooligosaccharide stability.

| Condition | Stability | Notes |

| Acidic pH | Relatively Stable | Glycosidic bonds are susceptible to acid hydrolysis, but the compound is generally stable in mildly acidic conditions. |

| Neutral pH | Stable | Expected to be stable at neutral pH. |

| Alkaline pH | Less Stable | The free amino groups can participate in reactions, and stability may decrease at high pH. |

| Elevated Temperature | Prone to Degradation | Thermal degradation can occur, leading to depolymerization and other reactions. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from methods used for the analysis of N-acetyl-chito-oligosaccharides and can be optimized for this compound.

-

System: HPLC with a UV or Refractive Index (RI) detector.

-

Column: Amino-based or amide-based carbohydrate analysis column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. A common starting point is an 80:20 (v/v) ratio of acetonitrile to water, with a linear gradient to 60:40 over 60 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection: UV absorbance at 205 nm (for acetylated oligosaccharides, may need adjustment for non-acetylated forms) or an RI detector.

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase or high-purity water to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject a standard solution of this compound to determine its retention time. Inject the sample and monitor for the primary peak and any impurity peaks. Purity is calculated based on the relative peak areas.

Forced Degradation Study for Stability Assessment

This protocol outlines a general workflow for a forced degradation study to understand the stability of this compound under various stress conditions.

-

Stock Solution Preparation: Create a stock solution of this compound (e.g., 10 mg/mL) in high-purity water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH and incubate at 60°C.

-

Oxidation: Mix the stock solution 1:1 with 6% H₂O₂ and store at room temperature, protected from light.

-

Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at 80°C.

-

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples by HPLC (as described above) to monitor the decrease in the parent peak and the appearance of degradation products.

Mandatory Visualization

Signaling Pathway of this compound

This compound has been shown to exert its immunomodulatory effects by interacting with Toll-like Receptor 4 (TLR4). It competitively inhibits the binding of lipopolysaccharide (LPS) to TLR4, thereby blocking the classical inflammatory pathway. Concurrently, it activates an alternative, anti-inflammatory pathway.

Caption: this compound signaling via TLR4.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a this compound sample using HPLC.

References

A Technical Guide to the Synthesis and Structural Elucidation of Chitohexaose Hexahydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and structural analysis of chitohexaose (B1231835) hexahydrochloride, a well-defined chitosan (B1678972) oligosaccharide with significant potential in biomedical and pharmaceutical research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding and replication.

Introduction

Chito-oligosaccharides (COS), derived from the deacetylation and hydrolysis of chitin, have garnered considerable interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Chitohexaose, a hexamer of glucosamine (B1671600), is of particular interest as its defined structure allows for precise structure-function relationship studies. This guide focuses on the synthesis of chitohexaose in its hexahydrochloride salt form, which enhances its solubility and stability, and the subsequent analytical methods for its structural confirmation.

Synthesis of Chitohexaose Hexahydrochloride

The primary method for producing chito-oligosaccharides is the acid hydrolysis of chitosan, the deacetylated form of chitin. This process randomly cleaves the β-(1→4) glycosidic bonds, yielding a mixture of oligosaccharides of varying degrees of polymerization (DP). Subsequent purification is crucial to isolate the desired chitohexaose.

Experimental Protocol: Acid Hydrolysis of Chitosan

This protocol describes the depolymerization of chitosan using concentrated hydrochloric acid to produce a mixture of chito-oligosaccharides.

Materials:

-

High molecular weight chitosan (degree of deacetylation > 85%)

-

Concentrated hydrochloric acid (HCl, ~12 M)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)

-

Acetone

Procedure:

-

Hydrolysis: Suspend chitosan powder in concentrated HCl at a ratio of 1 g chitosan to 10-20 mL of acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture at a controlled temperature, typically between 40°C and 60°C, with constant stirring. The reaction time can vary from several hours to over a day, depending on the desired chain length of the oligosaccharides. Shorter reaction times and lower temperatures generally favor the production of higher DP oligosaccharides.

-

Neutralization: After the desired reaction time, cool the mixture in an ice bath. Slowly add a concentrated NaOH solution to neutralize the acid to a pH of approximately 6.5-7.0. This step should be performed carefully due to the exothermic nature of the reaction.

-

Precipitation of Unreacted Chitosan: The neutralized solution will contain a mixture of chito-oligosaccharides, salts, and potentially some unreacted or partially hydrolyzed chitosan. Centrifuge the solution to pellet any insoluble material.

-

Desalting and Concentration: The supernatant, containing the soluble chito-oligosaccharides, can be desalted and concentrated using techniques such as nanofiltration or dialysis against deionized water. Alternatively, the water can be removed by rotary evaporation.

-

Precipitation of Oligosaccharides: Precipitate the chito-oligosaccharides from the concentrated, desalted solution by adding a non-solvent like ethanol or acetone.

-

Collect the precipitated chito-oligosaccharide mixture by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Experimental Protocol: Purification of Chitohexaose by Cation-Exchange Chromatography

This protocol details the separation of the chito-oligosaccharide mixture to isolate chitohexaose using a strong cation-exchange resin.

Materials:

-

Crude chito-oligosaccharide mixture

-

Strong cation-exchange resin (e.g., Dowex 50WX8, H+ form)

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M to 1.0 M) for gradient elution

-

Deionized water

Procedure:

-

Column Packing: Prepare a slurry of the cation-exchange resin in deionized water and pack it into a chromatography column.

-

Equilibration: Equilibrate the column by washing it with several column volumes of deionized water until the pH of the eluate is neutral.

-

Sample Loading: Dissolve the crude chito-oligosaccharide mixture in a small volume of deionized water and apply it to the top of the column.

-

Elution: Elute the bound oligosaccharides using a stepwise or linear gradient of HCl. Start with a low concentration of HCl (e.g., 0.1 M) and gradually increase the concentration. The different oligosaccharides will elute based on their charge, which is proportional to their degree of polymerization. Glucosamine (DP1) will elute first, followed by chitobiose (DP2), chitotriose (DP3), and so on.

-

Fraction Collection: Collect fractions of the eluate and monitor the presence of oligosaccharides using a suitable method, such as thin-layer chromatography (TCC) or high-performance liquid chromatography (HPLC).

-

Identification and Pooling: Identify the fractions containing chitohexaose. Pool the relevant fractions.

-

Desalting and Lyophilization: Desalt the pooled fractions containing chitohexaose hydrochloride by dialysis or size-exclusion chromatography. Lyophilize the desalted solution to obtain pure this compound as a white, amorphous powder.

Diagrammatic Representation of Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Structural Analysis

The confirmation of the structure and purity of the synthesized this compound is achieved through a combination of chromatographic and spectroscopic techniques.

Quantitative Data Summary

| Parameter | Value/Range | Method of Determination |

| Molecular Formula | C36H68N6O25·6HCl | Mass Spectrometry |

| Molecular Weight | 1203.73 g/mol | Mass Spectrometry |

| Purity | ≥ 96% | HPLC |

| Appearance | White to off-white amorphous powder | Visual Inspection |

| Solubility | Soluble in water | Empirical |

Experimental Protocols for Structural Analysis

HPLC is employed to determine the purity of the synthesized chitohexaose and to quantify the distribution of oligosaccharides in the crude mixture.

Instrumentation:

-

HPLC system with a pump, autosampler, and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)).

-

Amine-based stationary phase column (e.g., NH2 column).

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water is commonly used. A typical gradient could be from 80:20 (acetonitrile:water) to 60:40 over 30 minutes.

Procedure:

-

Prepare standard solutions of chito-oligosaccharides of known concentrations.

-

Dissolve the synthesized this compound in the mobile phase.

-

Inject the sample into the HPLC system.

-

Run the gradient program and record the chromatogram.

-

The retention time of the major peak should correspond to that of a chitohexaose standard. Purity is calculated based on the relative peak area.

ESI-MS is used to confirm the molecular weight of chitohexaose and to obtain structural information through fragmentation analysis (MS/MS).

Instrumentation:

-

An electrospray ionization mass spectrometer.

Procedure:

-

Dissolve the sample in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode. The protonated molecular ion [M+H]+ is expected to be observed. For chitohexaose (C36H68N6O25), the neutral mass is approximately 984.99 Da. The fully protonated species in the gas phase would depend on the charge state.

-

For MS/MS analysis, select the parent ion of interest and subject it to collision-induced dissociation (CID). The resulting fragment ions provide information about the glycosidic bond cleavages.

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of chitohexaose, confirming the monomer units, their linkages, and the stereochemistry.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Deuterated solvent (e.g., D₂O).

Procedure:

-

Dissolve the this compound sample in D₂O.

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum will show characteristic signals for the anomeric protons (H-1) and other sugar ring protons.

-

The ¹³C NMR spectrum will display signals for each carbon atom in the glucosamine units.

-

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to assign all proton and carbon signals unambiguously.

Expected NMR Data: While specific chemical shifts can vary slightly based on experimental conditions, the following provides a general expectation for the ¹H and ¹³C NMR spectra of chitohexaose in D₂O.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 (anomeric) | ~4.6 - 5.1 | ~98 - 102 |

| H-2 | ~3.2 - 3.5 | ~55 - 58 |

| H-3 to H-6 | ~3.6 - 4.2 | ~60 - 78 |

Diagrammatic Representation of Structural Analysis Workflow

Caption: Workflow for the structural analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and structural analysis of this compound. The described protocols for acid hydrolysis and cation-exchange chromatography offer a reliable method for obtaining this valuable oligosaccharide. The subsequent analytical procedures using HPLC, ESI-MS, and NMR spectroscopy are essential for confirming its purity and unequivocally determining its structure. The availability of well-characterized this compound is critical for advancing research into the biological functions of chito-oligosaccharides and their potential therapeutic applications.

In-Depth Technical Guide: Solubility of Chitohexaose Hexahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitohexaose (B1231835), an oligosaccharide derived from chitin, and its hydrochloride salt, chitohexaose hexahydrochloride, are of significant interest in biomedical and pharmaceutical research due to their biocompatibility, biodegradability, and various biological activities. A fundamental understanding of the solubility of this compound in different solvents is crucial for its application in drug delivery, tissue engineering, and other biomedical fields. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed protocol for its solubility determination, and discusses the key factors influencing its solubility.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on the solubility of related chitosan (B1678972) oligosaccharides to provide a predictive overview and a robust experimental framework for researchers to determine precise solubility values in their systems of interest.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Chitohexaose 6HCl | [1] |

| Molecular Formula | C36H68N6O25·6HCl | [1] |

| Molecular Weight | 1203.72 g/mol | [1] |

| Appearance | Off-white to pale yellow powder or flocculent lyophilisate | [2] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage | Store at room temperature or 2-8°C | [2][3] |

Qualitative Solubility Profile

Based on the general principles of oligosaccharide and chitosan chemistry, a qualitative solubility profile for this compound can be inferred. The presence of multiple hydroxyl and protonated amino groups renders the molecule highly polar.

| Solvent | Predicted Solubility | Rationale |

| Water | Highly Soluble | The hydrochloride salt of the chitosan oligosaccharide is expected to be readily soluble in water due to the strong ion-dipole interactions between the protonated amino groups and water molecules, as well as hydrogen bonding with the hydroxyl groups. The solubility of low molecular weight chitosan hydrochlorides in water can be very high, often exceeding 98%.[2] |

| Aqueous Buffers (pH < 7) | Highly Soluble | Solubility is expected to be high in acidic to neutral aqueous buffers. Chitosan itself is soluble in mildly acidic aqueous environments (typically below pH 6.0) where its amino groups are protonated.[4] |

| Ethanol (B145695) | Sparingly Soluble to Insoluble | Oligosaccharides generally exhibit poor solubility in alcohols like ethanol. The less polar nature of ethanol compared to water makes it a less effective solvent for the highly polar this compound. |

| Methanol (B129727) | Sparingly Soluble to Insoluble | Similar to ethanol, methanol is a less favorable solvent than water for polar oligosaccharides. |

| Dimethyl Sulfoxide (DMSO) | Potentially Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It may serve as a suitable solvent for this compound. |

| Acetone | Insoluble | Acetone is a relatively nonpolar solvent and is not expected to dissolve highly polar oligosaccharides. |

| Hexane | Insoluble | Hexane is a nonpolar solvent and will not dissolve this compound. |

Factors Influencing Solubility

The solubility of chitosan oligosaccharides, including this compound, is a complex property influenced by several factors. Understanding these factors is critical for controlling and optimizing its dissolution for various applications.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of this compound solubility using the shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Reagents

-

This compound (purity ≥ 96%)

-

Deionized water (18.2 MΩ·cm)

-

Methanol (HPLC grade)

-

Ethanol (analytical grade)

-

Dimethyl Sulfoxide (DMSO, analytical grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Hydrochloric acid and Sodium hydroxide (B78521) for pH adjustment

-

Syringe filters (0.22 µm, compatible with the solvent)

Equipment

-

Analytical balance

-

Thermostatic orbital shaker

-

Centrifuge

-

pH meter

-

Vortex mixer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

-

Amino-based or other suitable HPLC column for oligosaccharide analysis

Experimental Workflow

Detailed Procedure

-

Preparation of Solvent Systems: Prepare the desired solvents (e.g., deionized water, PBS, ethanol, methanol, DMSO). For aqueous solutions, adjust the pH if necessary.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatic orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Shake the samples for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

Separation of Undissolved Solid: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. To ensure all solid is removed, either centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter.

-

Sample Dilution: Accurately dilute the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

HPLC Analysis: Inject the standards and the diluted sample onto the HPLC system. A common method for oligosaccharide analysis is using an amino-functionalized silica (B1680970) column with an isocratic mobile phase of acetonitrile (B52724) and water. Detection can be performed using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

-

Calculation: Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards. Use the equation of the line to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its chemical structure strongly suggests high aqueous solubility, particularly in acidic to neutral conditions, and limited solubility in most organic solvents. The provided experimental protocol offers a reliable and standardized method for researchers to determine the precise solubility of this promising oligosaccharide in various solvents and conditions. Such data is invaluable for the rational design and development of novel formulations and delivery systems in the pharmaceutical and biomedical fields.

References

- 1. who.int [who.int]

- 2. Preparation of water soluble hydrochloric chitosan from low molecular weight chitosan in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ionization and solubility of chitosan solutions related to thermosensitive chitosan/glycerol-phosphate systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexaacetyl-Chitohexaose Oligosaccharide | Megazyme [megazyme.com]

Chitohexaose Hexahydrochloride: A Technical Guide to its Anti-Inflammatory Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitohexaose (B1231835) hexahydrochloride, a well-defined chitosan (B1678972) oligosaccharide, has emerged as a potent modulator of the innate immune response. This technical guide provides an in-depth overview of its core characteristics, focusing on its anti-inflammatory mechanism of action mediated through Toll-like receptor 4 (TLR4). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Chitosan and its oligosaccharide derivatives have garnered significant interest in the biomedical field due to their biocompatibility, biodegradability, and diverse biological activities. Chitohexaose, a hexamer of glucosamine, and its hydrochloride salt, Chitohexaose hexahydrochloride, have been identified as possessing significant anti-inflammatory properties. This guide delves into the technical details of this compound, positioning it as a promising candidate for therapeutic development in inflammatory conditions.

Physicochemical Properties

This compound is the hydrochloride salt of chitohexaose, a chitosan oligosaccharide. Its fundamental properties are summarized in the table below.

| Property | Value |

| Synonyms | Chitohexaose 6HCl |

| Molecular Formula | C₃₆H₆₈N₆O₂₅·6HCl |

| Molecular Weight | 1203.72 g/mol |

| CAS Number | 41708-95-6 |

| Appearance | Off-white to pale yellow powder |

| Purity (Typical) | ≥96% (HPLC) |

| Storage | Store at 2-8°C |

Mechanism of Action: TLR4 Modulation

This compound exerts its anti-inflammatory effects primarily by interacting with Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. While lipopolysaccharide (LPS), a component of Gram-negative bacteria, classically activates TLR4 to induce a potent pro-inflammatory response, Chitohexaose appears to modulate TLR4 signaling towards an alternative, anti-inflammatory pathway.

Inhibition of LPS-Induced Pro-inflammatory Cytokine Production

Chitohexaose has been shown to competitively inhibit the binding of LPS to TLR4, thereby attenuating the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1] Studies have demonstrated a significant reduction in the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in macrophages stimulated with LPS in the presence of chitohexaose.[2][3] Notably, chitohexaose (COS6) has been reported to reduce the mRNA levels of LPS-induced iNOS, IL-6, and IL-1β, and the production of IL-6 and TNF-α by more than 50%.[4]

Induction of an Alternative Macrophage Activation State

Beyond simple antagonism, Chitohexaose actively promotes an alternative activation state in macrophages, also through TLR4.[1][2] This is characterized by the upregulation of Arginase-1 and the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3] This dual mechanism of inhibiting pro-inflammatory pathways while promoting anti-inflammatory responses makes Chitohexaose a particularly interesting therapeutic candidate.

Signaling Pathway of TLR4 Modulation by Chitohexaose vs. LPS

Caption: Dual modulation of TLR4 signaling by LPS and Chitohexaose.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-inflammatory effects of Chitohexaose.

Table 1: In Vitro Anti-inflammatory Activity

| Cell Type | Stimulant | Chitohexaose Concentration | Effect | Reference |

| Murine Macrophages (RAW 264.7) | LPS | Not specified | >50% reduction in TNF-α and IL-6 production | [4] |

| Murine Bone Marrow-Derived Macrophages | LPS | Not specified | Inhibition of TNF-α, IL-1β, and IL-6 production | [3] |

| Human Monocytes | LPS | Not specified | Inhibition of TNF-α, IL-1β, and IL-6 production | [3] |

| Murine Macrophages | - | Not specified | Upregulation of Arginase-1 and production of IL-10 | [3] |

| Human Monocytes | - | Not specified | Upregulation of Arginase-1 and production of IL-10 | [3] |

Table 2: In Vivo Anti-inflammatory Activity

| Animal Model | Condition | Chitohexaose Dosage | Route of Administration | Effect | Reference |

| Mice | LPS-induced endotoxemia | 10 mg/kg | Intraperitoneal | Complete protection against mortality; reversal of endotoxemia | [3][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.

Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)

-

Euthanize a mouse according to institutional guidelines.

-

Sterilize the mouse with 70% ethanol.

-

Excise the femurs and tibias and remove all muscle and connective tissue.

-

Flush the bone marrow from both ends of the bones using a syringe with DMEM.

-

Centrifuge the cell suspension and resuspend the pellet in BMDM growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF).

-

Culture the cells in non-tissue culture treated petri dishes for 7-10 days at 37°C and 5% CO₂, changing the medium every 3 days.

-

Harvest adherent macrophages for experiments.

In Vitro Macrophage Stimulation Assay

-

Plate BMDMs or RAW 264.7 macrophages in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with Chitohexaose alone, and cells treated with LPS alone).

-

Collect the cell culture supernatants for cytokine analysis.

Cytokine Quantification by ELISA

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Experimental Workflow for In Vitro Anti-inflammatory Assay

References

- 1. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [en.bio-protocol.org]

- 2. Isolation of BM Macrophage | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 3. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Chitohexaose Analog Protects Young and Aged mice from CLP Induced Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Chito-oligosaccharides: From Natural Origins to Biotechnological Applications

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chito-oligosaccharides (COS) are oligomers of D-glucosamine and N-acetyl-D-glucosamine, derived from the deacetylation and subsequent hydrolysis of chitin (B13524), the second most abundant polysaccharide in nature after cellulose. Their biocompatibility, biodegradability, and diverse biological activities have positioned them as promising candidates for various applications in the pharmaceutical, agricultural, and food industries. This technical guide provides an in-depth overview of the origin, natural sources, production methodologies, and key signaling pathways associated with chito-oligosaccharides.

Origin and Natural Sources of Chito-oligosaccharides

Chito-oligosaccharides are not typically found in their free form in nature. They are primarily derived from chitin, a structural polysaccharide found in a wide range of organisms. The production of COS is a multi-step process that begins with the extraction of chitin from its natural sources, followed by its conversion to chitosan (B1678972), and finally, the hydrolysis of chitosan into COS.

The primary natural sources of chitin include:

-

Crustaceans: The exoskeletons of crabs, shrimp, lobsters, and krill are the most significant commercial sources of chitin.[1][2][3][4] The chitin content in crustacean shells can vary depending on the species and environmental factors.

-

Insects: The exoskeletons of insects, such as the larvae of Tenebrio molitor (mealworm), are another abundant and sustainable source of chitin.[5][6]

-

Fungi: The cell walls of various fungi, including Aspergillus niger and Mucor rouxii, contain chitin and represent a non-animal source of this biopolymer.[7][8]

Quantitative Yield of Chitin, Chitosan, and Chito-oligosaccharides

The yield of chito-oligosaccharides is dependent on the source of chitin and the extraction and hydrolysis methods employed. The following tables summarize quantitative data from various studies.

Table 1: Yield of Chitin and Chitosan from Crustacean Shells

| Source | Chitin Yield (%) | Chitosan Yield (%) | Reference |

| Shrimp Shells | 20.20 | 17.13 | [1] |

| Crab Shells | 12.19 - 12.32 | Not Reported | [2] |

| Various Crustaceans | Not Reported | 34.13 ± 3.72 | [9] |

| Mussel Shells | 42.28 | 74.81 (from chitin) | [4] |

| Shrimp Shells | 39.57 | 65.73 (from chitin) | [4] |

Table 2: Yield of Chito-oligosaccharides from Various Sources and Methods

| Starting Material | Production Method | Chito-oligosaccharide Yield (%) | Reference |

| Tenebrio molitor (larvae) Chitin | Acid Hydrolysis | 42.4 | [5] |

| Tenebrio molitor (larvae) Chitosan | Acid Hydrolysis | 50.0 | [5] |

| Shrimp Shells | Chemical Treatment | 14.56 | [1] |

| Chitosan | Oxidative Hydrolysis (H₂O₂/Acetic Acid) | 62.42 | [10] |

| α-deacetylated Chitin | Enzymatic Hydrolysis | 2.77 mmol/L (Pmax) | [11] |

| β-deacetylated Chitin | Enzymatic Hydrolysis | 4.44 mmol/L (Pmax) | [11] |

Production of Chito-oligosaccharides: Methodologies and Protocols

The production of chito-oligosaccharides from chitosan can be achieved through chemical, physical, or enzymatic hydrolysis. Each method offers distinct advantages and disadvantages in terms of yield, specificity, and environmental impact.

Chemical Hydrolysis

Chemical hydrolysis is a widely used method for the large-scale production of COS. It typically involves the use of strong acids or oxidizing agents to break the glycosidic bonds in chitosan.

Principle: Concentrated acids, such as hydrochloric acid (HCl), are used to cleave the β-(1→4) glycosidic linkages in chitosan. The degree of polymerization (DP) of the resulting COS can be controlled by adjusting the reaction time, temperature, and acid concentration.

Experimental Protocol for Acid Hydrolysis of Chitin: [12]

-

Preparation: Grind chitin particles to less than 0.18 mm (80 mesh).

-

Hydrolysis: Add 16 g of chitin powder to 800 mL of 4N or 7N HCl in a 1000-mL glass flask. Heat the solution with reflux in a water bath maintained at a constant temperature of 70°C or 90°C.

-

Sampling: After specific time intervals (e.g., 15, 30, 45, 60, 120, 180, 240, and 300 minutes), remove a 50-mL sample from the reaction flask.

-

Quenching and Drying: Immediately cool the sample in an ice bath and then freeze-dry it at -46°C under vacuum.

-

Redissolution: Redissolve the solid particles obtained after drying in 50 mL of deionized water for analysis.

Experimental Protocol for Acid Hydrolysis of Chitosan: [13]

-

Reaction Setup: Mix a 2.0 g sample of chitosan with 85 mL of deionized water using a magnetic stirrer. Add 4.0 g of zeolite (e.g., HZSM-5) followed by the addition of 15 mL of concentrated HCl solution to achieve a final concentration of 1.8 M HCl.

-

Hydrolysis: Heat the mixture under reflux at 100°C with stirring for 2 hours.

-

Separation: Cool the mixture to room temperature and centrifuge at 4500 rpm for 15 minutes to separate the supernatant containing the chito-oligomers.

Principle: Oxidizing agents, such as hydrogen peroxide (H₂O₂), are used to degrade the chitosan polymer. This method is often considered more environmentally friendly than acid hydrolysis.

Experimental Protocol for Oxidative Degradation of Chitosan: [14]

-

Preparation: Prepare a 3% (w/v) chitosan solution in 1.0% acetic acid.

-

Reaction: Heat the solution to 70°C in a water bath with shaking. Add 6 mL of 30% H₂O₂ at the beginning of the reaction and every 30 minutes thereafter for a total of 2 hours (total 24 mL of 30% H₂O₂).

-

Neutralization and Filtration: After the reaction, adjust the pH of the solution to 9.0 with 0.2 M NaOH and then filter.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a more specific and controlled method for COS production, yielding oligosaccharides with defined structures and molecular weights.[10] This method is considered a "green" technology due to its mild reaction conditions and reduced environmental impact.[10]

Principle: Specific enzymes, such as chitosanases and cellulases, are used to catalyze the hydrolysis of the glycosidic bonds in chitosan. The choice of enzyme influences the degree of polymerization and the acetylation pattern of the resulting COS.

Experimental Protocol for Enzymatic Hydrolysis of Chitosan: [14]

-

Substrate Preparation: Mix 5 g of chitosan with 50 mL of a 0.1 M sodium acetate-0.2 M acetic acid buffer (pH 5.0).

-

Enzymatic Reaction: Add a complex enzyme at an enzyme/substrate ratio of 1:100 (w/w). Carry out the hydrolysis at 45°C with shaking for 3 days.

-

pH Adjustment: Readjust the pH of the solution to 5.0 using 0.2 M acetic acid after 2 hours of reaction.

-

Termination and Filtration: After the reaction is complete, adjust the solution to pH 9.0 with 0.2 M NaOH and then filtrate.

Purification and Analysis of Chito-oligosaccharides

Following production, chito-oligosaccharides are typically purified and analyzed to determine their composition, degree of polymerization, and purity.

Purification Methods:

-

Membrane Filtration: Techniques like ultrafiltration and nanofiltration are used to separate COS based on their molecular weight.[15]

-

Chromatography: Various chromatographic techniques are employed for high-resolution separation and purification, including:

-

Size-Exclusion Chromatography (SEC)

-

Ion-Exchange Chromatography

-

Affinity Chromatography[15]

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the qualitative and quantitative analysis of COS mixtures.[12][16][17][18] A common method involves using an amino-bonded silica (B1680970) column with a mobile phase of acetonitrile (B52724) and water.[12][16]

-

Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for the qualitative analysis of COS.

-

Mass Spectrometry (MS): MS and tandem MS (MS/MS) are used for the structural characterization and sequencing of COS.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the degree of acetylation and the sequence of monomer units.[15]

Signaling Pathways Involving Chito-oligosaccharides

Chito-oligosaccharides are recognized as potent signaling molecules that can elicit a range of biological responses in both plants and animals.

Plant Immune Response

In plants, chitin and chito-oligosaccharides act as Pathogen-Associated Molecular Patterns (PAMPs) that trigger PAMP-triggered immunity (PTI), a basal defense mechanism against fungal pathogens.[8][19]

Signaling Pathway of Chitin Recognition in Plants:

The perception of chitin fragments at the plant cell surface initiates a signaling cascade that leads to the activation of defense responses.

Caption: Chitin-induced signaling pathway in plants.

Immunostimulatory Effects in Macrophages

Chito-oligosaccharides have been shown to exert immunostimulatory effects on macrophages, key cells of the innate immune system.

Signaling Pathways Activated by COS in Macrophages:

COS can activate macrophages through the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways, leading to the production of pro-inflammatory mediators.[20]

Caption: COS-induced immunostimulatory signaling in macrophages.

Conclusion

Chito-oligosaccharides represent a versatile class of bioactive molecules with significant potential in various scientific and industrial fields. Their natural origin from abundant and renewable sources like crustacean shells and fungal biomass makes them an attractive and sustainable resource. The choice of production method, whether chemical or enzymatic, plays a crucial role in determining the physicochemical properties and biological activities of the resulting COS. A thorough understanding of their structure-activity relationships and the underlying signaling pathways they modulate is essential for the targeted development of novel therapeutic agents, agricultural biostimulants, and functional food ingredients. Further research focusing on the production of well-defined COS with specific degrees of polymerization and acetylation patterns will undoubtedly unlock their full potential.

References

- 1. Chitosan and chitooligosaccharides from shrimp shell waste: characterization, antimicrobial and shelf life extension in bread - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jfda-online.com [jfda-online.com]

- 13. Preparation of Chito-Oligomers by Hydrolysis of Chitosan in the Presence of Zeolite as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of chitosan oligomers COS and their effect on the retrogradation of intermediate amylose rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. HPLC determination of chitooligosaccharides [journal.buct.edu.cn]

- 17. Quantification of chitosan in aqueous solutions by enzymatic hydrolysis and oligomer analysis via HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - ProQuest [proquest.com]

- 20. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Chitohexaose Hexahydrochloride: A Technical Guide

Introduction: Chitohexaose (B1231835) is a chitosan (B1678972) oligosaccharide (COS) composed of six β-(1-4)-linked D-glucosamine units. Its hexahydrochloride salt form enhances its solubility and stability, making it a subject of interest in biomedical and pharmaceutical research. Notably, Chitohexaose hexahydrochloride has demonstrated anti-inflammatory effects by binding to the active sites of Toll-like Receptor 4 (TLR4) and inhibiting lipopolysaccharide (LPS)-induced inflammation[1]. This guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for chitohexaose and related chitosan oligomers, offering valuable reference data for researchers and drug development professionals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The spectrum of chitohexaose, as a chitosan oligomer, is characterized by specific absorption bands corresponding to its polysaccharide structure.

Data Presentation: Characteristic FT-IR Absorption Bands

The following table summarizes the typical FT-IR absorption bands observed for chitosan and its oligosaccharides. These values are representative and may shift slightly based on the sample's physical state, degree of deacetylation, and hydration.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |

| ~3300 - 3500 | O-H and N-H Stretching | Intramolecular hydrogen bonds, hydroxyl and amino groups | [2][3] |

| ~2870 - 2920 | C-H Stretching | Symmetric and asymmetric stretching of C-H bonds in the pyranose ring | [3][4] |

| ~1640 - 1660 | C=O Stretching (Amide I) | Residual N-acetyl groups | [4][5] |

| ~1580 - 1615 | N-H Bending (Amide II) | Primary amino groups (-NH₂) | [2][3][5] |

| ~1380 | C-H Bending | Bending vibrations of C-H bonds | [3] |

| ~1150 | C-O-C Stretching | Asymmetric stretching of the glycosidic linkage | [4][5] |

| ~1030 - 1090 | C-O Stretching | Stretching of C-O bonds in the pyranose ring | [4][6] |

| ~899 | C-H Bending | Bending vibrations characteristic of the saccharide structure | [5] |

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)

A common and effective method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet technique.

-

Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the this compound sample to a fine powder. This minimizes light scattering[7][8].

-

Mixing: Add the ground sample to 100-200 mg of dry, infrared-grade KBr powder. Mix thoroughly in the mortar to ensure the sample is evenly dispersed within the KBr matrix[7]. The concentration of the sample in KBr should ideally be between 0.2% and 1%[8].

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet[7].

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of individual atoms. For oligosaccharides, ¹H and ¹³C NMR are essential for confirming the structure and purity.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical chemical shifts for the glucosamine (B1671600) units that constitute chitohexaose. Data is based on studies of chitosan and chitin (B13524) oligomers, as specific high-resolution spectra for the hexahydrochloride salt are not widely published. Chemical shifts are reported in parts per million (ppm) relative to a standard.

Table 2: Typical ¹H NMR Chemical Shifts for Chitosan Oligomers (in D₂O)

| Proton Assignment | Chemical Shift (δ, ppm) | Description | Reference |

| H-1 (anomeric) | ~4.55 - 4.95 | Proton on the anomeric carbon (C1) of internal glucosamine units | [9] |

| H-1 (reducing end, α) | ~5.43 | Anomeric proton of the terminal reducing unit (α-anomer) | [9] |

| H-1 (reducing end, β) | ~4.92 | Anomeric proton of the terminal reducing unit (β-anomer) | [9] |

| H-2 | ~3.0 - 3.2 | Proton on C2 of the glucosamine unit | [10] |

| H-3 to H-6 | ~3.5 - 4.0 | Protons on C3, C4, C5, and C6, often overlapping in a complex region | [10] |

Table 3: Typical ¹³C NMR Chemical Shifts for Chitosan Oligomers (in D₂O)

| Carbon Assignment | Chemical Shift (δ, ppm) | Description | Reference |

| C-1 | ~100.6 | Anomeric carbon | [11] |

| C-4 | ~79.3 | Carbon involved in the glycosidic bond | [11] |

| C-5 | ~77.7 | Carbon within the pyranose ring | [11] |

| C-3 | ~73.2 | Carbon within the pyranose ring | [11] |

| C-6 | ~63.1 | Carbon outside the ring (CH₂OH group) | [11] |

| C-2 | ~58.8 | Carbon bonded to the amino group | [11] |

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated water (D₂O) is the most common solvent for NMR analysis of water-soluble oligosaccharides like this compound. For some applications, a binary mixture such as 70% H₂O: 30% DMSO-d₆ can be used to resolve amide proton resonances[12].

-

Sample Dissolution: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle sonication can aid in creating a homogeneous solution.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D ¹H and ¹³C spectra are acquired. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) may be necessary[10].

Visualizations: Structural and Functional Relationships

Graphviz diagrams are provided to illustrate key relationships and workflows relevant to the analysis and function of this compound.

Structural Derivation Pathway

This diagram shows the chemical relationship between chitin, chitosan, and the resulting chito-oligosaccharides.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for conducting FT-IR and NMR analysis of this compound.

Mechanism of Action: TLR4 Signaling Inhibition

This diagram illustrates the proposed anti-inflammatory mechanism of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. curresweb.com [curresweb.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. 1H NMR characterization of chitin tetrasaccharide in binary H2O:DMSO solution: Evidence for anomeric end-effect propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of Chitohexaose Hexahydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Thermogravimetric Analysis

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. The resulting data provides valuable insights into the material's composition, purity, and decomposition kinetics. For chitohexaose (B1231835) hexahydrochloride, TGA can elucidate the temperatures at which the loss of associated water and the degradation of the oligosaccharide backbone occur.

Experimental Protocol for Thermogravimetric Analysis

The following is a generalized experimental protocol for the thermogravimetric analysis of chitohexaose hexahydrochloride, based on common practices for chitosan (B1678972) and its oligomers.

1. Sample Preparation:

-

Ensure the this compound sample is in a dry, powdered form.

-

Accurately weigh approximately 5-10 mg of the sample into a standard TGA crucible (e.g., alumina (B75360) or platinum).

2. Instrument Setup:

-

Utilize a calibrated thermogravimetric analyzer.

-

Set the heating rate to a constant value, typically 10 °C/min.

-

Establish an inert atmosphere by purging the furnace with nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C to ensure complete decomposition is observed.

3. Data Acquisition and Analysis:

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss on the y-axis against the temperature on the x-axis.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is maximal.

Expected Thermal Decomposition Profile

Based on the analysis of chitosan and its oligomers, the thermal decomposition of this compound is expected to occur in two main stages:

-

Initial Weight Loss (Dehydration): An initial weight loss is anticipated at temperatures ranging from 30 °C to approximately 150 °C. This is attributed to the evaporation of physically and chemically bound water molecules associated with the hydrophilic oligosaccharide.

-

Primary Degradation: The main decomposition of the chitohexaose backbone is expected to commence at temperatures above 200 °C. This process involves the degradation of the glycosidic linkages and the decomposition of the monosaccharide units. The thermal stability of chitosan oligomers is generally observed to be lower than that of high molecular weight chitosan.

Quantitative Data Summary

The following table summarizes representative quantitative data for the thermal decomposition of low molecular weight chitosan oligomers, which can be considered analogous to chitohexaose. It is important to note that the exact values for this compound may vary.

| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Weight Loss (%) |

| Water Loss | ~ 30 - 80 | ~ 60 - 100 | ~ 5 - 10 |

| Polymer Degradation | ~ 220 - 260 | ~ 280 - 380 | ~ 50 - 60 |

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment for this compound.

Signaling Pathways in Thermal Decomposition

The thermal degradation of this compound involves a complex series of chemical reactions. The following diagram provides a simplified representation of the key degradation pathways.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for professionals in research and drug development. While the data presented is based on analogous chitosan oligomers, the outlined experimental protocol and expected decomposition profile offer a valuable starting point for the specific thermal characterization of this promising compound. Further empirical studies are necessary to establish the precise thermal properties of this compound.

Methodological & Application

Application Notes and Protocols for Chitohexaose Hexahydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitohexaose (B1231835) hexahydrochloride, a chitosan (B1678972) oligosaccharide, has emerged as a significant immunomodulatory agent with potent anti-inflammatory properties.[1] It primarily interacts with Toll-like Receptor 4 (TLR4), a key receptor in the innate immune system. Unlike lipopolysaccharide (LPS), a potent inflammatory activator that also binds to TLR4, chitohexaose hexahydrochloride drives a unique "alternative activation" pathway in macrophages.[2][3][4] This leads to the suppression of pro-inflammatory responses and the promotion of an anti-inflammatory and tissue-reparative phenotype. These characteristics make this compound a compelling molecule for research in immunology, inflammation, and the development of therapeutics for inflammatory diseases and sepsis.[2][3]

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on macrophage activation studies.

Mechanism of Action

This compound exerts its effects by binding to the active sites of TLR4.[1] This interaction competitively inhibits the binding of LPS, a major component of the outer membrane of Gram-negative bacteria and a powerful inducer of inflammation.[2][3] Instead of triggering the classical pro-inflammatory signaling cascade, chitohexaose promotes an alternative activation pathway in macrophages. This results in the upregulation of anti-inflammatory mediators such as Interleukin-10 (IL-10) and Arginase-1, while simultaneously inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][3]

Signaling Pathway

Caption: this compound signaling via TLR4.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on macrophage cytokine production and enzyme activity based on published findings.

Table 1: Effect of this compound on Cytokine Production by Macrophages

| Treatment | TNF-α Production | IL-1β Production | IL-6 Production | IL-10 Production |

| Control (Untreated) | Baseline | Baseline | Baseline | Baseline |

| LPS (e.g., 100 ng/mL) | ++++ | ++++ | ++++ | + |

| Chitohexaose (e.g., 10-100 µg/mL) | Baseline / - | Baseline / - | Baseline / - | ++ |

| LPS + Chitohexaose | + | + | + | +++ |

'+' indicates the level of production, '-' indicates inhibition.

Table 2: Effect of this compound on Macrophage Arginase-1 Activity

| Treatment | Arginase-1 Activity |

| Control (Untreated) | Baseline |

| LPS (e.g., 100 ng/mL) | Baseline / ↓ |

| Chitohexaose (e.g., 10-100 µg/mL) | ↑↑ |

| LPS + Chitohexaose | ↑↑↑ |

'↑' indicates an increase and '↓' indicates a decrease in activity.

Experimental Protocols

Preparation of this compound Stock Solution

-

Product Information: this compound (MW: ~1203.7 g/mol ) is typically a solid.[5]

-

Reconstitution: Aseptically weigh the desired amount of this compound powder. Reconstitute in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium to a stock concentration of 1-10 mg/mL.

-

Solubility: Ensure complete dissolution by gentle vortexing or pipetting. If necessary, brief warming to 37°C may aid dissolution.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Storage: Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro Macrophage Activation Assay

This protocol details the treatment of macrophage cell lines (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages) with this compound.

Materials:

-

Macrophage cell culture (e.g., RAW 264.7 cells)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (1 mg/mL)

-

LPS stock solution (1 mg/mL)

-

Sterile 24-well or 96-well cell culture plates

-

Sterile PBS

Procedure:

-

Cell Seeding: Seed macrophages into a 24-well or 96-well plate at a density of 2 x 10^5 to 5 x 10^5 cells/mL and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment Preparation: Prepare working solutions of this compound and LPS in complete culture medium.

-

Chitohexaose alone: Dilute the stock solution to final concentrations ranging from 10 to 100 µg/mL.

-

LPS alone (positive control): Dilute the stock solution to a final concentration of 100 ng/mL.

-

Co-treatment: Prepare a solution containing both LPS (100 ng/mL) and Chitohexaose (10-100 µg/mL).

-

Vehicle control: Prepare medium with the same volume of PBS used for the highest concentration of Chitohexaose.

-

-

Cell Treatment:

-

Carefully remove the old medium from the cells.

-

Add the prepared treatment solutions to the respective wells.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatants for cytokine analysis (Protocol 2). Centrifuge the supernatants at 300 x g for 5 minutes to pellet any detached cells and transfer the clear supernatant to fresh tubes. Store at -80°C until analysis.

-

Cell Lysate Collection: Wash the remaining adherent cells with cold PBS. Lyse the cells for Arginase-1 activity measurement (Protocol 3).

Caption: Workflow for in vitro macrophage activation assay.

Protocol 2: Cytokine Measurement by ELISA

Use commercially available ELISA kits for TNF-α, IL-1β, IL-6, and IL-10 to quantify their concentrations in the collected cell culture supernatants. Follow the manufacturer's instructions precisely.[6][7][8] A general workflow is provided below.

General Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color change is observed.

-

Stop Reaction: Add a stop solution to terminate the reaction.

-

Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve.

Protocol 3: Arginase-1 Activity Assay

Arginase-1 activity can be measured by quantifying the amount of urea (B33335) produced from the hydrolysis of L-arginine. Commercially available arginase activity assay kits are recommended.[9][10]

General Procedure:

-

Cell Lysis: Lyse the macrophages from Protocol 1 using the lysis buffer provided in the kit.

-

Protein Quantification: Determine the protein concentration of each lysate to normalize the arginase activity.

-

Arginine Hydrolysis: Incubate the cell lysates with the provided L-arginine substrate.

-

Urea Detection: Add the urea reagent, which reacts with the urea produced to generate a colored product.

-

Read Absorbance: Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 570 nm).

-

Data Analysis: Calculate the arginase activity based on a urea standard curve and normalize to the protein concentration.

Conclusion

This compound is a valuable tool for studying the modulation of macrophage function and the TLR4 signaling pathway. Its ability to suppress pro-inflammatory responses while promoting anti-inflammatory and pro-resolving functions makes it a promising candidate for further investigation in various inflammatory and infectious disease models. The protocols provided here offer a framework for researchers to explore the cellular effects of this intriguing oligosaccharide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]